molecular formula C10H17NO3 B15301977 ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate

ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate

Cat. No.: B15301977
M. Wt: 199.25 g/mol
InChI Key: GBDHBOMTJZGWKD-VOTSOKGWSA-N
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Description

Ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate (C₁₀H₁₇NO₃) is an α,β-unsaturated ester featuring a dimethylamino group at position 5, a methyl substituent at position 2, and a conjugated enone system (C=O and C=C) .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

ethyl (E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate

InChI

InChI=1S/C10H17NO3/c1-5-14-10(13)8(2)9(12)6-7-11(3)4/h6-8H,5H2,1-4H3/b7-6+

InChI Key

GBDHBOMTJZGWKD-VOTSOKGWSA-N

Isomeric SMILES

CCOC(=O)C(C)C(=O)/C=C/N(C)C

Canonical SMILES

CCOC(=O)C(C)C(=O)C=CN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst . This reaction generally takes place at room temperature in a polar aprotic solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate exerts its effects involves its ability to participate in various chemical reactions. The dimethylamino group can act as a nucleophile, while the ester group can undergo hydrolysis or transesterification. The molecular targets and pathways involved depend on the specific application, such as photoinitiation or pharmaceutical synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Reactivity and Physical Properties

(a) Ethyl (4E)-2,2-Diethyl-3-Oxo-5-Phenylpent-4-Enoate (C₁₇H₂₂O₃)
  • Key Differences: Replaces the methyl group at position 2 with diethyl substituents. Substitutes the dimethylamino group at position 5 with a phenyl ring.
  • Diethyl groups at position 2 may reduce solubility in polar solvents compared to the methyl analog .
(b) Ethyl 3-Methyl-4-Oxopent-2-Enoate (C₈H₁₂O₃)
  • Key Differences: Lacks the dimethylamino group at position 4. Features a simpler enone structure without nitrogen-containing substituents.
  • Implications: Absence of the dimethylamino group reduces polarity and basicity, likely lowering reactivity in nucleophilic or catalytic reactions .
(c) Rhodanine Derivatives with Dimethylaminoethyl Substituents (e.g., D1–D5)
  • Key Differences: Replace the enone system with a thiazolidinone (rhodanine) core. Include dimethylaminoethyl groups linked to sulfur or aromatic systems.
  • Implications :
    • The rhodanine scaffold in compounds like D1–D5 (Table 1, ) enhances antimicrobial activity due to sulfur and conjugated systems, a feature absent in the target compound .
(a) Amine-Containing Compounds in Polymer Chemistry
  • Ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino) ethyl methacrylate in resin cements due to higher electron-donating capacity, improving polymerization efficiency .
  • Comparison to Target Compound: The dimethylamino group in the target compound may similarly enhance reactivity in radical or ionic reactions, though this remains untested .
(b) Ranitidine-Related Compounds
  • Ranitidine derivatives (e.g., ranitidine diamine hemifumarate) feature dimethylamino groups attached to furan rings, which improve stability and bioavailability .
  • Comparison to Target Compound: The target compound’s aliphatic dimethylamino group may offer different metabolic stability compared to aromatic-linked amines in ranitidine analogs .

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